molecular formula C13H10F3N3O2 B8251493 Benzyl (4-(trifluoromethyl)pyrimidin-5-yl)carbamate

Benzyl (4-(trifluoromethyl)pyrimidin-5-yl)carbamate

Cat. No.: B8251493
M. Wt: 297.23 g/mol
InChI Key: FAIKRERVAACWST-UHFFFAOYSA-N
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Description

Benzyl N-[4-(trifluoromethyl)pyrimidin-5-yl]carbamate is a chemical compound with the molecular formula C13H10F3N3O2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-(trifluoromethyl)pyrimidin-5-yl)carbamate typically involves the reaction of benzyl carbamate with 4-(trifluoromethyl)pyrimidine-5-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[4-(trifluoromethyl)pyrimidin-5-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Benzyl N-[4-(trifluoromethyl)pyrimidin-5-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of Benzyl (4-(trifluoromethyl)pyrimidin-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Another compound with a trifluoromethyl group, used in similar applications.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and are studied for their biological activities.

Uniqueness

Benzyl N-[4-(trifluoromethyl)pyrimidin-5-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and potential for various applications, setting it apart from other similar compounds.

Properties

IUPAC Name

benzyl N-[4-(trifluoromethyl)pyrimidin-5-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)11-10(6-17-8-18-11)19-12(20)21-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIKRERVAACWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=CN=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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